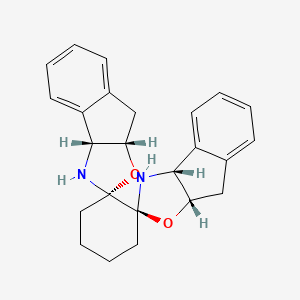

Bisoxazolidine

Beschreibung

Eigenschaften

InChI |

InChI=1S/C24H26N2O2/c1-3-9-17-15(7-1)13-19-21(17)25-23(27-19)11-5-6-12-24(23)26-22-18-10-4-2-8-16(18)14-20(22)28-24/h1-4,7-10,19-22,25-26H,5-6,11-14H2/t19-,20-,21+,22+,23-,24-/m0/s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTLPEUTEFJSFH-PQZIIDKGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C3(C1)NC4C(O3)CC5=CC=CC=C45)NC6C(O2)CC7=CC=CC=C67 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@]2([C@@]3(C1)N[C@H]4[C@@H](O3)CC5=CC=CC=C45)N[C@H]6[C@@H](O2)CC7=CC=CC=C67 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Overview

The cyclization of Tris·HCl (5 ) with aromatic aldehydes in the presence of p-toluenesulfonic acid (p-TsOH) is a widely employed method for synthesizing bisoxazolidines. This approach leverages the bifunctional nature of Tris·HCl, enabling the formation of two oxazolidine rings via dehydration (Figure 1).

Procedure

-

Reactants : Tris·HCl (1 equiv), aldehyde (2.2–3.0 equiv), p-TsOH (0.1–0.2 equiv).

-

Solvent : Toluene with a Dean-Stark trap for azeotropic water removal.

-

Conditions : Reflux (110–120°C) for 3–24 hours.

-

Workup : Neutralization with NaHCO₃, extraction with dichloromethane (DCM), drying (Na₂SO₄), and solvent evaporation.

Key Findings

-

Yield Dependence : Electron-donating substituents on the aldehyde enhance yields (e.g., p-ClPhCHO: 77%, p-CF₃PhCHO: 32%).

-

Byproducts : Dimeric compounds (e.g., 14c–e ) form with electron-withdrawing groups, necessitating chromatographic purification.

-

Stereochemistry : Synclinal (syn) diastereomers dominate under kinetic control, while thermodynamic conditions favor anti configurations.

Table 1 : Representative Yields for Bisoxazolidine Synthesis via Cyclization

| R₁ (Aldehyde Substituent) | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| p-ClPh | 2a | 77 | 98:2 |

| p-FPh | 2b | 34 | 98:2 |

| m-BrPh | 2d | 30 | 80:20 |

| p-CF₃Ph | 2c | 32 | 81:19 |

Transesterification of N-Hydroxyethyl Oxazolidines with Dicarbamates

Reaction Overview

This industrial-scale method avoids hazardous isocyanates by transesterifying N-hydroxyethyl oxazolidines (II ) with dicarbamates (III ) (Figure 2).

Procedure

-

Reactants : N-Hydroxyethyl oxazolidine (1.0–1.5 equiv), dicarbamate (1.0 equiv).

-

Catalyst : Sodium methoxide (50–1000 ppm).

-

Conditions : 60–140°C under reduced pressure (0.1–50 mmHg) to remove R₅OH byproduct.

-

Workup : Neutralization with H₃PO₄ or p-TsOH, filtration, and drying.

Key Findings

Table 2 : Optimization of Transesterification Conditions

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 80–120°C | Balances rate and byproduct formation |

| Pressure | 1–50 mmHg | Facilitates R₅OH removal |

| Catalyst Loading | 50–1000 ppm | Prevents over-reduction |

Post-Synthetic Modification via Mitsunobu Reaction

Reaction Overview

Hydroxymethyl bisoxazolidines (e.g., 2a–e ) undergo thiolation via Mitsunobu conditions to yield thiomethyl derivatives (15a–e ), which are hydrolyzed to thiols (8a–e ) (Figure 3).

Procedure

-

Reactants : Hydroxymethyl this compound (1.0 equiv), thioacetic acid (2.2 equiv).

-

Reagents : Triphenylphosphine (2.2 equiv), diethyl azodicarboxylate (2.2 equiv).

-

Conditions : 0°C to room temperature, 1–12 hours.

-

Hydrolysis : NH₃/MeOH at rt for 3 hours.

Key Findings

-

Byproducts : Disulfide dimers (e.g., 16d–e ) form with electron-deficient aldehydes, reducible via NaBH₄.

Mechanistic Insights and Challenges

Acid-Catalyzed Cyclization

Transesterification

-

Mechanism : Base-catalyzed acyl transfer via tetrahedral intermediate, driven by R₅OH elimination.

-

Challenges : High vacuum and temperature sensitivity necessitate robust equipment.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Acid-Catalyzed Cyclization | Simple setup; no chromatography | Moderate yields (32–77%) |

| Transesterification | High yield (≥95%); scalable | Requires anhydrous conditions |

| Mitsunobu Modification | Enables functional diversity | Multi-step; costly reagents |

Analyse Chemischer Reaktionen

Asymmetric Henry Reaction

Bisoxazolidines enable high enantioselectivity in the Henry reaction (nitroaldol addition). For example, an aminoindanol-derived bisoxazolidine ligand (1 ) catalyzes the addition of nitromethane to methyl 4-oxobutanoate. Key findings include:

-

Reversal of Enantioselectivity : Using Cu(I) acetate instead of Me₂Zn inverts the enantiomeric outcome. Cu(I) yields the (S)-enantiomer (98% ee), while Me₂Zn produces the (R)-form .

-

Synthetic Utility : The product undergoes hydrogenation and lactamization to form (S)-5-hydroxypiperidin-2-one (72% yield, 98% ee), a precursor for bioactive molecules .

| Substrate | Catalyst System | Yield (%) | ee (%) | Configuration |

|---|---|---|---|---|

| Methyl 4-oxobutanoate | Cu(I)/1 | 95 | 98 | (S) |

| Methyl 4-oxobutanoate | Me₂Zn/1 | 99 | 90.5 | (R) |

Enantioselective Reformatsky Reaction

Bisoxazolidines catalyze the Reformatsky reaction between ethyl iodoacetate and aldehydes. A representative study highlights:

-

Substrate Scope : Aromatic aldehydes (e.g., 4-chlorobenzaldehyde) achieve 75–80% ee, while aliphatic aldehydes (e.g., cyclohexanecarboxaldehyde) show reduced selectivity (≤30% ee) .

-

Conditions : Reactions proceed at room temperature within 1 hour using 10 mol% ligand and dimethylzinc .

| Aldehyde | Yield (%) | ee (%) |

|---|---|---|

| 4-Chlorobenzaldehyde | 85 | 80 |

| Benzaldehyde | 90 | 78 |

| Cyclohexanecarboxaldehyde | 82 | 25 |

Radical Relay and Reductive Cross-Couplings

Bisoxazolidines facilitate nickel-catalyzed radical reactions, enabling enantioselective C–C bond formation:

-

Alkyl Halide Additions : Ligand L39 (derived from L-isoleucine) achieves ≥99% ee in the addition of alkyl iodides to vinyl amides .

-

Functional Group Tolerance : Reactions tolerate electron-donating/withdrawing groups, though secondary alkyl iodides require preformed L39 -Ni complexes .

| Substrate Pair | Ligand | Yield (%) | ee (%) |

|---|---|---|---|

| Vinyl amide + Ethyl iodide | L39 | 85 | 99 |

| Vinyl amide + Benzyl bromide | L40 | 78 | 95 |

Aldol-Type and Nucleophilic Additions

Bisoxazolidines are pivotal in synthesizing chiral building blocks for pharmaceuticals:

-

1,3-Diamino-2-propanols : These motifs, critical for tuberculosis and Alzheimer’s drug candidates, are accessed via this compound-catalyzed aldol reactions .

-

Mechanistic Role : The ligand stabilizes transition states through hydrogen bonding and steric effects, enhancing nucleophilicity and stereocontrol .

Ligand Design and Mechanistic Insights

-

Fluorous Tags : Introducing fluorous groups (e.g., C₄F₉, C₈F₁₇) modulates steric environments but does not universally improve selectivity .

-

Metal Dependence : Copper complexes favor square-planar geometries, while zinc adopts tetrahedral coordination, altering stereochemical outcomes .

Bisoxazolidines exemplify the synergy between ligand design and catalytic efficiency. Their versatility in Henry, Reformatsky, and radical reactions underscores their indispensability in asymmetric synthesis. Future research may expand their application to industrially scalable processes and novel reaction manifolds.

Wissenschaftliche Forschungsanwendungen

Asymmetric Catalysis

Chiral Ligands in Catalysis

Bisoxazolidines serve as effective chiral ligands in asymmetric catalysis, facilitating the formation of enantiomerically pure compounds. They are particularly useful in reactions such as:

- Aldol Reactions : Bisoxazolidine ligands have been employed to promote aldol-type reactions, yielding high enantiomeric ratios. For instance, research led by Professor Christian Wolf demonstrated the utility of this compound catalysts in synthesizing chiral building blocks essential for drug development .

- Carbon-Carbon Bond Formation : These ligands are crucial for various carbon-carbon bond-forming reactions, including Michael additions and Diels-Alder reactions. Their rigid C2-symmetric scaffold enhances selectivity and efficiency in these processes .

- Transition Metal Catalysis : this compound ligands are also used in transition metal-catalyzed reactions, such as copper-catalyzed α-arylation of carbonyl compounds. This application showcases their ability to facilitate complex transformations with high enantioselectivity .

Drug Development

Synthesis of Pharmaceutical Precursors

The ability of bisoxazolidines to generate complex chiral molecules has significant implications for pharmaceutical synthesis. For example:

- Drug Candidates for Infectious Diseases : Research has highlighted the synthesis of chiral 1,3-diamino-2-propanol motifs using this compound catalysts, which are promising candidates for treating tuberculosis and other resistant infections .

- HIV Protease Inhibitors : The development of this compound ligands has been pivotal in synthesizing intermediates for HIV protease inhibitors, demonstrating their role in advancing antiviral therapies .

Materials Science

Curing Agents in Coatings

Bisoxazolidines find applications beyond catalysis and drug synthesis; they are also utilized in materials science:

- Waterproofing Coatings : this compound compounds like Incozol EH have been employed as latent curing agents in waterproofing coatings. These agents react preferentially with moisture, enhancing the durability and performance of the coatings while providing formulation flexibility .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of bisoxazolidines involves the hydrolysis of the oxazolidine rings in the presence of moisture, leading to the formation of amine and hydroxyl groups . These groups can then react with diisocyanates and polyisocyanates to form urethane and urea linkages, which enhance the properties of polyurethane coatings . The molecular targets and pathways involved include the reaction with isocyanates and the formation of crosslinked polymer networks .

Vergleich Mit ähnlichen Verbindungen

Benzisoxazole

Structure : Benzisoxazole consists of a benzene ring fused to an isoxazole (a five-membered ring with oxygen and nitrogen) .

Key Differences :

- Aromaticity: Benzisoxazole is fully aromatic, enhancing stability, whereas bisoxazolidine is non-aromatic and more flexible.

- Reactivity: Benzisoxazole’s electrophilic sites enable direct functionalization, while this compound requires catalysis (e.g., Mitsunobu conditions) for substitutions . Applications: Benzisoxazole derivatives exhibit neuroleptic and antibacterial activities, whereas this compound derivatives are explored for antifungal properties .

Isoxazoline/Isoquinolinone Hybrids

Structure: Combines isoxazoline (an unsaturated oxazolidine analog) with isoquinolinone (a bicyclic lactam) . Key Differences:

- Ring saturation : Isoxazoline has a double bond, increasing rigidity compared to saturated this compound.

- Bioactivity : Isoxazoline hybrids show enhanced antifungal activity due to synergistic effects between heterocycles, whereas this compound’s activity is less studied .

Synthesis : Hybrids require multi-step cyclization, while this compound is synthesized via simpler aldol-like condensations .

Comparison with Functionally Similar Compounds

Oxazolidinones

Structure: Oxazolidinone contains a ketone group in the oxazolidine ring. Key Differences:

- Electronic effects: The ketone in oxazolidinones increases electrophilicity, making them potent antibiotics (e.g., linezolid), whereas this compound lacks this functionality .

- Stability: Oxazolidinones are more hydrolytically stable due to the ketone, while this compound may undergo ring-opening under acidic conditions .

Thiazolidines

Structure : Replaces oxygen in oxazolidine with sulfur.

Key Differences :

- Reactivity : Thiazolidines exhibit nucleophilic sulfur, enabling metal coordination (e.g., zinc complexes in catalysis), whereas this compound’s oxygen limits such interactions .

- Applications : Thiazolidines are used in antidiabetic drugs (e.g., rosiglitazone), while this compound focuses on antifungal and catalytic applications .

Data Table: Comparative Analysis

Research Findings and Challenges

- Synthetic Efficiency: this compound synthesis via path a (aldol condensation) yields 30–50% for simple aldehydes but struggles with complex substrates. Path b (Mitsunobu) improves yields to 60–80% for oxidized derivatives .

- Catalytic Applications : this compound-zinc complexes enable asymmetric alkynylation of aldehydes (90% yield, >90% ee), outperforming dinuclear zinc catalysts in substrate scope .

- Bioactivity: this compound derivatives show moderate antifungal activity (MIC = 8–16 µg/mL), less potent than isoquinolinone hybrids (MIC = 2–4 µg/mL) .

Challenges :

- Low solubility of intermediates in path a limits scalability.

- Limited data on this compound’s metabolic stability compared to benzisoxazole.

Q & A

Basic Research Questions

Q. How can researchers optimize bisoxazolidine synthesis to achieve high yield and purity?

- Methodological Answer : Systematic optimization involves varying reaction parameters (e.g., solvent polarity, temperature, catalyst loading) and monitoring outcomes via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For novel compounds, ensure purity through recrystallization or column chromatography, and validate using melting point analysis and spectroscopic techniques. Reproducibility requires detailed documentation of protocols, including exact molar ratios and reaction times, as emphasized in experimental reporting standards .

- Key Data : Include yields under varying conditions (e.g., 64% yield for this compound synthesis using N,N'-ethylenebisacrylamide ), and comparative tables for solvent efficiency.

Q. What characterization techniques are essential for confirming this compound structural integrity?

- Methodological Answer : Employ a multi-technique approach:

- 1H/13C NMR to verify proton environments and carbon frameworks.

- X-ray crystallography for unambiguous structural confirmation.

- High-resolution mass spectrometry (HRMS) to validate molecular formulae.

- Infrared (IR) spectroscopy to identify functional groups (e.g., C=N stretches in oxazolidine rings).

Cross-reference data with literature for known derivatives, and provide full spectral interpretations in supplementary materials to aid peer validation .

Q. How should researchers assess this compound stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing compounds to stressors (e.g., heat, light, humidity) and monitor degradation via UV-Vis spectroscopy or HPLC. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. For solution-phase stability, assess pH dependence and solvent compatibility through time-resolved NMR or cyclic voltammetry .

Advanced Research Questions

Q. What strategies are effective for elucidating reaction mechanisms in this compound formation?

- Methodological Answer : Combine kinetic studies (e.g., rate determination under controlled conditions) with isotopic labeling (e.g., 15N or 13C tracers) to track bond formation. Computational tools like density functional theory (DFT) can model transition states and intermediate energies. Validate hypotheses by isolating intermediates (e.g., trapping with quenching agents) and comparing experimental/theoretical spectral data .

- Case Study : Evidence of a 2:1 adduct formation alongside this compound suggests competing pathways, necessitating mechanistic bifurcation analysis .

Q. How can contradictions in literature data on this compound reactivity be resolved?

- Methodological Answer : Perform meta-analyses to identify variables causing discrepancies (e.g., solvent effects, impurities). Replicate conflicting studies under standardized conditions, and use statistical tools (e.g., ANOVA) to isolate critical factors. Apply the "principal contradiction" framework to distinguish dominant variables (e.g., temperature vs. catalyst) influencing outcomes .

- Example : Discrepancies in catalytic efficiency may arise from unaccounted moisture levels in solvents, requiring rigorous drying protocols .

Q. Which computational methods best predict this compound interactions in catalytic or biological systems?

- Methodological Answer : Use molecular dynamics (MD) simulations to model solvation effects and ligand-protein binding affinities. Pair DFT with docking software (e.g., AutoDock) to predict reactive sites. Validate with experimental binding assays (e.g., surface plasmon resonance) and correlate computational binding energies with empirical IC50 values .

- Data Integration : Cross-reference computed electrostatic potential maps with X-ray crystallography results to refine charge distribution models .

Guidelines for Methodological Rigor

- Literature Review : Prioritize primary sources (e.g., journals like Beilstein Journal of Organic Chemistry) and avoid encyclopedia citations. Use frameworks like PICO or FINER to refine research questions .

- Data Presentation : Follow standards for chemical nomenclature, SI units, and significant figures. Include raw data in supplementary materials to enable reproducibility .

- Ethical Reporting : Disclose conflicts of interest and acknowledge non-author contributions (e.g., technical assistance) per academic guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.